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Compound of Interest

Compound Name: 2-Dodec-2-enylbutanedioic acid

Cat. No.: B081636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-[(Z)-

dodec-2-enyl]butanedioic acid, a C16 unsaturated dicarboxylic acid. Due to the limited

availability of published spectral data for this specific isomer, this document combines

established spectroscopic principles with data from analogous compounds, such as dodecenyl

succinic anhydride and other long-chain fatty acids, to present a comprehensive

characterization profile. This guide is intended to serve as a reference for researchers involved

in the synthesis, identification, and characterization of modified lipid molecules.

Chemical Structure and Properties
2-[(Z)-dodec-2-enyl]butanedioic acid is a derivative of succinic acid featuring a 12-carbon

alkenyl chain attached at the C2 position. The "(Z)" designation indicates a cis configuration at

the C2'-C3' double bond.

Molecular Formula: C₁₆H₂₈O₄

Molecular Weight: 284.39 g/mol

IUPAC Name: 2-[(2Z)-dodec-2-en-1-yl]butanedioic acid

Synonyms: (Z)-2-Dodecenylsuccinic acid
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Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of 2-[(Z)-dodec-2-enyl]butanedioic acid. These predictions are based on the analysis of its

constituent functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~10.0 - 12.0 broad s - 2H
Carboxylic Acid

(-COOH)

~5.4 - 5.6 m - 2H
Vinylic Protons (-

CH=CH-)

~3.0 - 3.2 m - 1H
Methine Proton (-

CH(COOH)-)

~2.6 - 2.8 m - 2H

Methylene

Protons (-

CH₂COOH)

~2.2 - 2.4 m - 2H
Allylic Protons (-

CH₂-CH=CH-)

~1.9 - 2.1 m - 2H
Allylic Protons

(=CH-CH₂-CH₂-)

~1.2 - 1.4 broad s - 14H

Methylene

Protons (-(CH₂)₇-

CH₃)

~0.88 t ~6.8 3H
Terminal Methyl

Proton (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~178 - 182 Carboxylic Carbon (-COOH)

~128 - 132 Vinylic Carbons (-CH=CH-)

~45 - 50 Methine Carbon (-CH(COOH)-)

~35 - 40 Methylene Carbon (-CH₂COOH)

~31.9 Methylene Carbon (-(CH₂)ₙ-)

~29.0 - 29.7 Methylene Carbons (-(CH₂)ₙ-)

~28 - 30 Allylic Carbon (-CH₂-CH=CH-)

~22.7 Methylene Carbon (-CH₂-CH₃)

~14.1 Terminal Methyl Carbon (-CH₃)

Mass Spectrometry (MS)
Mass spectrometry of dicarboxylic acids often involves initial fragmentation through the loss of

water or decarboxylation.

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode [M-H]⁻)

m/z (amu) Predicted Assignment

283.19 [M-H]⁻ (Deprotonated molecular ion)

265.18 [M-H - H₂O]⁻ (Loss of water)

239.19 [M-H - CO₂]⁻ (Loss of carbon dioxide)

221.18
[M-H - H₂O - CO₂]⁻ (Sequential loss of water

and CO₂)

Various
Fragments from cleavage of the dodecenyl alkyl

chain.

Infrared (IR) Spectroscopy
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The IR spectrum is dominated by absorptions from the carboxylic acid groups and the

hydrocarbon chain. The hydrolyzed form of the parent anhydride, alkenyl succinic acid, typically

shows a strong carbonyl absorption around 1707 cm⁻¹.

Table 4: Predicted Infrared (IR) Spectral Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad
O-H stretch (Carboxylic acid

dimer)

2925, 2855 Strong
C-H stretch (Asymmetric &

Symmetric)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)

~1650 Weak C=C stretch (Alkene)

~1465 Medium C-H bend (Methylene)

~1210-1320 Medium, Broad
C-O stretch / O-H bend

(Coupled)

~910 Medium, Broad O-H bend (Out-of-plane)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-[(Z)-dodec-2-enyl]butanedioic acid

in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz (or higher) spectrometer.
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Use a standard single-pulse experiment.

Set the spectral width to cover a range of -1 to 13 ppm.

Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of the

carboxylic acid protons.

Acquire at least 16 scans for good signal-to-noise ratio.

Process the data with an exponential window function (line broadening of 0.3 Hz) before

Fourier transformation.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument, tuned to the ¹³C frequency (~100 MHz for a

400 MHz spectrometer).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover a range of 0 to 200 ppm.

Use a 30° pulse with a relaxation delay of 2 seconds.

Acquire several thousand scans (e.g., 2048 or more) to achieve an adequate signal-to-

noise ratio due to the low natural abundance of ¹³C.

Process the data with an exponential window function (line broadening of 1-2 Hz).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like

methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a final

concentration of 1-10 µg/mL with the mobile phase solvent.

Instrumentation and Analysis:

Use a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an

ESI source.
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Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

Acquire spectra in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Set the capillary voltage to approximately -3.5 to -4.5 kV.

Set the drying gas (N₂) temperature to 300-350 °C and the flow rate to 8-12 L/min.

Scan a mass range from m/z 50 to 500.

For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 283.2) and apply

collision-induced dissociation (CID) with varying collision energies (10-40 eV) to observe

fragment ions.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: No specific preparation is needed for a liquid or oily sample. Ensure the

ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small drop of the neat 2-[(Z)-dodec-2-enyl]butanedioic acid sample directly onto

the center of the ATR crystal, ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹

over a range of 4000 to 400 cm⁻¹.

After analysis, clean the crystal surface thoroughly with a soft cloth or wipe soaked in

isopropanol.

Visualization of Analytical Workflows
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The following diagrams illustrate the logical processes involved in the spectroscopic analysis

and structural elucidation of 2-[(Z)-dodec-2-enyl]butanedioic acid.
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Sample Preparation

Spectroscopic Techniques

Data Interpretation

Final Characterization

2-[(Z)-dodec-2-enyl]butanedioic acid

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS)

Infrared Spectroscopy
(ATR-FTIR)

Chemical Shifts (δ)
Coupling Constants (J)

Integration

Molecular Ion (m/z)
Fragmentation Pattern

Vibrational Frequencies (cm⁻¹)
Functional Groups

Structural Confirmation
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Mass Spectrometry

Infrared Spectroscopy

NMR Spectroscopy

Unknown
Compound

[M-H]⁻ at m/z 283.19

Broad Peak: 2500-3300 cm⁻¹

¹H NMR:
- Olefinic (~5.5 ppm)

- Carboxylic (~11 ppm)
- Alkyl Chain (0.8-2.4 ppm)

Suggests Formula:
C₁₆H₂₈O₄

Confirms:
- Dodecenyl Chain

- Butanedioic Acid Moiety

Indicates:
Carboxylic Acid

Strong Peak: ~1710 cm⁻¹

¹³C NMR:
- Carbonyl (~180 ppm)
- Olefinic (~130 ppm)

- Alkyl Chain (14-40 ppm)

Structure Confirmed:
2-[(Z)-dodec-2-enyl]butanedioic acid

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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